molecular formula C11H16N2O B13213318 2-methyl-N-(oxan-4-yl)pyridin-3-amine

2-methyl-N-(oxan-4-yl)pyridin-3-amine

Cat. No.: B13213318
M. Wt: 192.26 g/mol
InChI Key: DFNZGJMYIBQYLU-UHFFFAOYSA-N
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Description

2-methyl-N-(oxan-4-yl)pyridin-3-amine is a chemical compound with the molecular formula C11H16N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(oxan-4-yl)pyridin-3-amine typically involves the reaction of 2-methylpyridin-3-amine with oxan-4-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(oxan-4-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-4-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methyl-N-(oxan-4-yl)pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methyl-N-(oxan-4-yl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: A similar compound with a pyridine ring, used in various chemical and biological studies.

    3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Another derivative with similar structural features.

    3-nitro-N-(pyridin-4-yl)pyridin-4-amine: A nitro-substituted derivative with distinct chemical properties.

Uniqueness

2-methyl-N-(oxan-4-yl)pyridin-3-amine is unique due to the presence of the oxan-4-yl group, which imparts specific chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other pyridine derivatives.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-methyl-N-(oxan-4-yl)pyridin-3-amine

InChI

InChI=1S/C11H16N2O/c1-9-11(3-2-6-12-9)13-10-4-7-14-8-5-10/h2-3,6,10,13H,4-5,7-8H2,1H3

InChI Key

DFNZGJMYIBQYLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)NC2CCOCC2

Origin of Product

United States

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